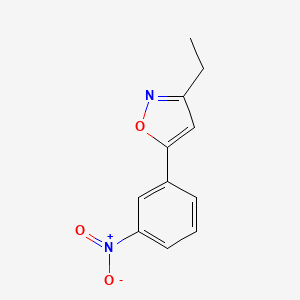

3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole

Description

3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with an ethyl group at position 3 and a 3-nitrophenyl moiety at position 3. The nitro group at the meta position of the phenyl ring confers strong electron-withdrawing properties, influencing both chemical reactivity and biological interactions. This compound is of interest in medicinal chemistry due to the pharmacological versatility of 1,2-oxazole derivatives, which are known for neuroactive, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3-ethyl-5-(3-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-7-11(16-12-9)8-4-3-5-10(6-8)13(14)15/h3-7H,2H2,1H3 |

InChI Key |

MEJCHRHTRHEQGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzoyl chloride with ethylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen functionalities.

Reduction: Amino derivatives with the nitro group converted to an amino group.

Substitution: Various substituted oxazoles depending on the substituent introduced.

Scientific Research Applications

3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The oxazole ring may also interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

a) Alkyl Substituents

- 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole (CAS 126633-03-2): Replacing the ethyl group with a methyl reduces steric bulk and lipophilicity. Molecular weight decreases slightly (204.18 vs.

- 2-(3-Nitrophenyl)-5-phenyloxazole (4d): A phenyl group at position 5 instead of ethyl alters π-π stacking interactions. This compound was synthesized in 64% yield using sulfuric acid, suggesting that substituent size may influence reaction efficiency .

b) Positional Isomerism of Nitro Group

- 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (8): The nitro group at the ortho position on the phenyl ring introduces steric hindrance and alters electronic distribution. This compound showed 80% yield in synthesis, highlighting the impact of nitro positioning on reactivity .

c) Heterocycle Variations

- 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 24011-15-2): Replacing the oxazole with an oxadiazole ring increases hydrogen-bonding capacity due to additional nitrogen atoms. The molecular weight (207.14) is comparable, but the altered ring structure may influence target selectivity .

Biological Activity

3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. The compound is characterized by an oxazole ring substituted with an ethyl group at the 3-position and a nitrophenyl group at the 5-position. This structural configuration significantly influences its reactivity and interaction with biological systems.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 218.21 g/mol

- Structure : The presence of the nitro group enhances the compound's electron-withdrawing properties, impacting its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Cytotoxic Effects : The nitrophenyl group can undergo reduction to form reactive intermediates that induce oxidative stress, leading to cell death.

- Interaction with Nucleic Acids and Proteins : The oxazole ring may disrupt the normal function of nucleic acids and proteins, which can result in altered cellular processes .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For example, this compound has been investigated for its potential as an antimicrobial agent against various pathogens. The inhibition zones for different strains are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 11 |

| P. aeruginosa | 9 |

| A. niger | 10 |

| C. albicans | 12 |

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. In a study, it was found to inhibit BACE1 by approximately 48.46% at a concentration of 50 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been assessed in various models. For instance, a related compound demonstrated significant inhibition of COX enzymes, with IC values indicating strong anti-inflammatory effects .

Case Studies

- In Vitro Studies on Cytotoxicity : A study involving human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, particularly through mechanisms involving oxidative stress and apoptosis induction .

- Immunosuppressive Properties : Research indicated that certain derivatives of oxazole compounds could suppress lymphocyte proliferation and TNFα production in human blood cultures, suggesting potential therapeutic applications in autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.